2,3-dimethoxy-6-({2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]hydrazinyl}carbonyl)benzoic acid
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Overview
Description
2,3-DIMETHOXY-6-({2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]HYDRAZINO}CARBONYL)BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-6-({2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]HYDRAZINO}CARBONYL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and conditions to maintain the integrity of the compound and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-6-({2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]HYDRAZINO}CARBONYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups and the pyrazole moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2,3-DIMETHOXY-6-({2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]HYDRAZINO}CARBONYL)BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-6-({2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]HYDRAZINO}CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: A simpler analog with similar methoxy groups but lacking the pyrazole moiety.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Another related compound with methoxy groups but different core structure.
Properties
Molecular Formula |
C15H16N4O6 |
---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
2,3-dimethoxy-6-[[(1-methylpyrazole-4-carbonyl)amino]carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-19-7-8(6-16-19)13(20)17-18-14(21)9-4-5-10(24-2)12(25-3)11(9)15(22)23/h4-7H,1-3H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
QIDQTECMPAQQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NNC(=O)C2=C(C(=C(C=C2)OC)OC)C(=O)O |
Origin of Product |
United States |
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